(R)-2-Amino-2-(5-methylpyridin-3-yl)ethan-1-ol
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Overview
Description
(2R)-2-amino-2-(5-methylpyridin-3-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted with a methyl group at the 5-position and an aminoethanol side chain at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(5-methylpyridin-3-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methylpyridine.
Substitution Reaction: The 5-methylpyridine undergoes a substitution reaction with an appropriate reagent to introduce the aminoethanol side chain.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (2R)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-amino-2-(5-methylpyridin-3-yl)ethan-1-ol may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the compound.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-(5-methylpyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(2R)-2-amino-2-(5-methylpyridin-3-yl)ethan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It may serve as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-(5-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, metabolism, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-2-(5-methylpyridin-3-yl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
2-amino-2-(3-pyridyl)ethanol: A similar compound without the methyl substitution on the pyridine ring.
2-amino-2-(5-methylphenyl)ethanol: A compound with a phenyl ring instead of a pyridine ring.
Uniqueness
(2R)-2-amino-2-(5-methylpyridin-3-yl)ethan-1-ol is unique due to its specific stereochemistry and substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(2R)-2-amino-2-(5-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-2-7(4-10-3-6)8(9)5-11/h2-4,8,11H,5,9H2,1H3/t8-/m0/s1 |
InChI Key |
ILWNZXZNKUEIBK-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=CC(=CN=C1)[C@H](CO)N |
Canonical SMILES |
CC1=CC(=CN=C1)C(CO)N |
Origin of Product |
United States |
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